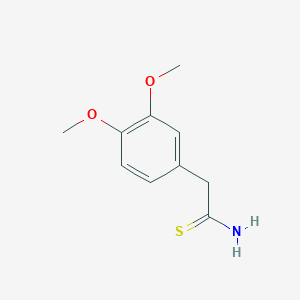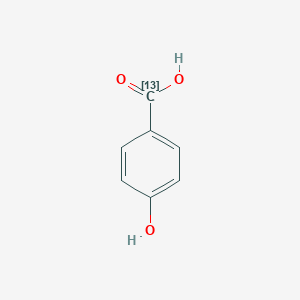
2-Butanone, 4-methoxy-3-methyl-, (R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Methyl-4-methoxybutan-2-one is an organic compound with the molecular formula C6H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-4-methoxybutan-2-one can be achieved through several methods. One common method involves the reaction of ®-3-methyl-2-butanone with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methyl-4-methoxybutan-2-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to speed up the reaction and reduce energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Methyl-4-methoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
®-3-Methyl-4-methoxybutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving chiral molecules.
Medicine: This compound may be used in the development of pharmaceuticals, particularly those requiring chiral intermediates.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism by which ®-3-Methyl-4-methoxybutan-2-one exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate that binds to the active site of the enzyme, facilitating the conversion to the desired product. The molecular targets and pathways involved vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Methyl-4-methoxybutan-2-one: The enantiomer of ®-3-Methyl-4-methoxybutan-2-one, with similar chemical properties but different biological activities.
3-Methyl-2-butanone: A related compound lacking the methoxy group, used in similar applications but with different reactivity.
4-Methoxy-2-butanone: Another related compound with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
®-3-Methyl-4-methoxybutan-2-one is unique due to its chiral nature, which makes it valuable in applications requiring enantiomerically pure compounds. Its specific reactivity and pleasant odor also make it useful in the fragrance and flavor industry.
Eigenschaften
CAS-Nummer |
155189-57-4 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(3R)-4-methoxy-3-methylbutan-2-one |
InChI |
InChI=1S/C6H12O2/c1-5(4-8-3)6(2)7/h5H,4H2,1-3H3/t5-/m1/s1 |
InChI-Schlüssel |
QFHUGPZHHLXOBK-RXMQYKEDSA-N |
SMILES |
CC(COC)C(=O)C |
Isomerische SMILES |
C[C@H](COC)C(=O)C |
Kanonische SMILES |
CC(COC)C(=O)C |
Synonyme |
2-Butanone, 4-methoxy-3-methyl-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)


![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)
